BenchChemオンラインストアへようこそ!

2-epi-Ramipril

Stereochemistry ACE Inhibition Chiral Purity

The (2R)-epimer of Ramipril mandated by EP as Impurity I. This ISO 17034-certified reference standard ensures method specificity for ANDA/DMF submissions. Used in ICH Q2(R1) validation, system suitability, and stability-indicating HPLC/UPLC. Resolution from parent drug, accurate quantitation, and traceable CoA support batch release, product stability, and regulatory submissions. Avoid deficiency letters; secure compliant impurity profiling now.

Molecular Formula C23H32N2O5
Molecular Weight 416.5 g/mol
CAS No. 129939-65-7
Cat. No. B141558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-epi-Ramipril
CAS129939-65-7
Synonyms(2S,3aS,6aS)-1-[(2R)-2-[[(1S)-1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole-2-carboxylic Acid;  [2S-[1[S*(R*)],2α,3aβ,6aβ]]-1-[2-[[1-(Ethoxycarbonyl)-3-phenylpropyl]amino]-1-oxopropyl]octahydrocyclopenta[b]pyrrole
Molecular FormulaC23H32N2O5
Molecular Weight416.5 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2C3CCCC3CC2C(=O)O
InChIInChI=1S/C23H32N2O5/c1-3-30-23(29)18(13-12-16-8-5-4-6-9-16)24-15(2)21(26)25-19-11-7-10-17(19)14-20(25)22(27)28/h4-6,8-9,15,17-20,24H,3,7,10-14H2,1-2H3,(H,27,28)/t15-,17+,18+,19+,20+/m1/s1
InChIKeyHDACQVRGBOVJII-HTDHLNIYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-epi-Ramipril (CAS 129939-65-7): Stereochemical Identity and Baseline Profile for Reference Standard Procurement


2-epi-Ramipril (CAS 129939-65-7) is formally designated as Ramipril EP Impurity I and chemically defined as the (2R)-isomer of the angiotensin-converting enzyme (ACE) inhibitor prodrug Ramipril . It possesses the molecular formula C₂₃H₃₂N₂O₅ and a molecular weight of 416.51 g/mol [1]. As an epimeric impurity arising from inversion of stereochemistry at the 2-position of the alanyl-proline moiety, this compound is not a therapeutic agent but a critical reference standard mandated by pharmacopoeial monographs for quality control and regulatory compliance [2].

Why Stereoisomeric Impurities Like 2-epi-Ramipril Cannot Be Substituted in Ramipril Quality Control


In the analytical chemistry of chiral pharmaceuticals, stereoisomeric impurities cannot be substituted or overlooked due to their distinct three-dimensional orientation, which governs both biological activity and chromatographic behavior [1]. Ramipril possesses five chiral centers, theoretically giving rise to 32 optical isomers, of which only the all-(S)-configuration (Ramipril) exhibits clinically significant ACE inhibition [2]. The (2R)-epimer, 2-epi-Ramipril, is a specified impurity in the European Pharmacopoeia (Impurity I) and its presence must be quantified and controlled [3]. Generic substitution of this reference standard with the parent drug or a different diastereomer would invalidate analytical method specificity, leading to inaccurate purity assessments and potential regulatory non-compliance during Abbreviated New Drug Application (ANDA) filings or commercial batch release .

Quantitative Differentiation of 2-epi-Ramipril (EP Impurity I) Against Ramipril and Co-occurring Impurities


Stereochemical Differentiation: (2R)-Epimer vs. Active (2S)-Ramipril

2-epi-Ramipril is the (2R)-epimer of the antihypertensive prodrug Ramipril, which possesses the (2S)-configuration at the critical alanyl-proline linkage . While Ramipril (all-S configuration) is the active ACE inhibitor, the (2R)-epimer is an 'undesirable' stereoisomer with significantly reduced pharmacological activity [1]. This stereochemical inversion at a single center alters the compound's interaction with the ACE active site, which is chiral and composed of L-amino acids, rendering 2-epi-Ramipril a distinct impurity rather than a therapeutic agent [2].

Stereochemistry ACE Inhibition Chiral Purity

Regulatory Specification: EP Impurity I Acceptance Criteria vs. Active Metabolite Impurity E

The European Pharmacopoeia (Ph. Eur.) classifies 14 impurities in Ramipril API and drug products, with 2-epi-Ramipril designated as 'Impurity I' and categorized as an 'other detectable impurity' [1]. In contrast, Ramiprilat (Impurity E), the active diacid metabolite, is a 'qualified impurity' that is up to 6 times more potent as an ACE inhibitor than the parent compound Ramipril [2]. The acceptance limit for total unspecified impurities in Ramipril is typically ≤0.10%, a threshold that applies to 2-epi-Ramipril unless specified otherwise in a monograph [3].

Pharmacopoeial Standards Impurity Profiling Regulatory Compliance

Analytical Method Validation: HPLC Resolution of 2-epi-Ramipril vs. Ramipril

High-performance liquid chromatography (HPLC) methods for Ramipril must demonstrate specificity by resolving the active pharmaceutical ingredient (API) from its diastereomeric impurities, including 2-epi-Ramipril. The presence of diastereomers as related substances significantly complicates the required chromatography due to their structural similarity to Ramipril [1]. A validated HPLC method reported a run time of less than 25 minutes for impurity analysis, which is approximately two times shorter than the official Ph. Eur. method, demonstrating the need for optimized separation of peaks including Impurity I [2].

HPLC Method Validation Diastereomer Separation Quality Control

Supply Chain and Purity Specification: Certified Reference Material vs. Research-Grade Material

2-epi-Ramipril is commercially available as both a research-grade chemical and a certified reference standard (CRM). For regulatory submissions, CRMs manufactured under ISO 17034 accreditation provide full traceability and characterized purity values, which are critical for method validation and ANDA filings [1]. For example, CATO Research Chemicals supplies 2-epi-Ramipril with a purity >95% and a comprehensive Certificate of Analysis including NMR, MS, and HPLC data [2]. In contrast, some vendors supply the compound as a general 'Ramipril Impurity' with purity >98% but without the full pharmacopoeial traceability statement .

Reference Standards ISO 17034 Certificate of Analysis

Critical Application Scenarios for Procuring 2-epi-Ramipril (EP Impurity I) Reference Standard


Analytical Method Development and Validation for Ramipril API and Finished Dosage Forms

This is the primary application scenario. Procurement of 2-epi-Ramipril as a reference standard is essential for developing and validating HPLC or UPLC methods per ICH Q2(R1) guidelines. The standard is used to establish system suitability (resolution between Ramipril and Impurity I), determine relative retention times (RRT), and construct calibration curves for accurate quantitation of this specific impurity in drug substances and tablets [1].

Quality Control Release Testing in cGMP Manufacturing

Commercial manufacturers of Ramipril generic drug products are required to test each batch for specified and unspecified impurities according to USP or EP monographs [2]. 2-epi-Ramipril is a listed impurity (EP Impurity I) and its reference standard must be used to ensure batch-to-batch consistency and compliance with the ≤0.10% threshold for unspecified impurities, thereby supporting product release and stability studies [3].

Regulatory Submissions (ANDA/DMF) and Pharmacopoeial Compliance

When filing an Abbreviated New Drug Application (ANDA) or updating a Drug Master File (DMF), providing comprehensive impurity profiles is mandatory. Using an ISO 17034-certified reference standard of 2-epi-Ramipril (with full traceability and a detailed Certificate of Analysis) provides the necessary evidence to regulatory bodies (FDA, EMA) that the analytical methods are capable of controlling this specific stereoisomeric impurity, thereby facilitating a smoother review process and avoiding deficiency letters [4].

Stability-Indicating Method Development and Forced Degradation Studies

Although 2-epi-Ramipril is a process-related (epimeric) impurity rather than a primary degradation product, its reference standard is still crucial for establishing the specificity of stability-indicating methods. It ensures that the analytical method can accurately resolve and quantify this stereoisomer from the active peak and any degradation products (e.g., Impurity D and E) that may form under stress conditions (hydrolysis, oxidation, thermal) [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-epi-Ramipril

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.